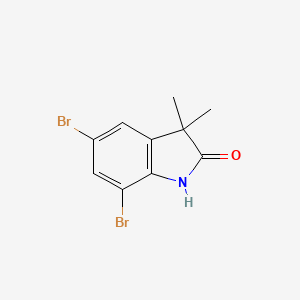

5,7-Dibromo-3,3-dimethylindolin-2-one

Description

Properties

IUPAC Name |

5,7-dibromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJVOOYJHLGGINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675144 | |

| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872271-71-1 | |

| Record name | 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Biochemical Pathways

Indolin-2-ones, however, are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. This suggests that the compound could potentially interact with multiple biochemical pathways.

Biochemical Analysis

Biochemical Properties

5,7-Dibromo-3,3-dimethylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and utilization, impacting various physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can influence its activity and effectiveness in targeting specific cellular processes.

Biological Activity

5,7-Dibromo-3,3-dimethylindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine substituents at the 5 and 7 positions of the indolin-2-one structure. This unique substitution pattern enhances its reactivity and potential for further functionalization. The molecular formula is C₁₃H₉Br₂N, with a molecular weight of approximately 327.02 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to influence several biological pathways, including:

- Anticancer Activity : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Antimicrobial Activity : It disrupts microbial growth by interacting with cellular membranes or inhibiting essential enzymes.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

| Cell Line | IC50 Values (μM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 20 | Induction of apoptosis |

| HeLa (Cervical) | 85 | Cell cycle arrest |

Studies have demonstrated that the compound can trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest:

| Target Organisms | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | >2.59 μM | Disruption of cell wall |

| Escherichia coli | >2.59 μM | Inhibition of protein synthesis |

Inhibition zones were measured using standard agar diffusion methods, indicating moderate antimicrobial activity .

Case Studies

- Anticancer Study : A study published in Molecular Cancer Therapeutics explored the effects of this compound on K562 cells. The results showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .

- Antimicrobial Evaluation : In a separate study focused on antimicrobial properties, derivatives of the compound were screened against various bacterial strains. The study found that while some derivatives exhibited strong activity against Staphylococcus aureus, others showed only moderate effects against E. coli.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 5,7-dibromo-3,3-dimethylindolin-2-one and structurally related indolinone derivatives, focusing on synthetic efficiency, physicochemical properties, and biological activity.

Key Observations

Synthetic Efficiency :

- The 5,7-dibromo derivative exhibits an 80% yield , significantly higher than analogs like 3-(4-methoxybenzyl)-1,3-dimethylindolin-2-one (7–13% yield) , highlighting its synthetic accessibility.

Biological Activity: Bromination at C5 and C7 positions enhances AChE inhibitory activity compared to mono-brominated (e.g., 4-bromo) or non-halogenated analogs. This is attributed to improved hydrophobic interactions within the enzyme’s catalytic cavity . In contrast, the 5,7-dimethoxy analog lacks halogen-mediated electron-withdrawing effects, reducing its binding affinity to AChE .

The hydroxylated variant (C10H9Br2NO2) shows higher polarity, which may limit CNS bioavailability despite its presence in ant pheromones .

Commercial Availability :

- This compound is listed as discontinued by suppliers like CymitQuimica , whereas fluorinated derivatives remain available, reflecting differing demand in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.